(E)-N-(4-(dimethylamino)phenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with trifluoroacetylacetone under basic conditions to form the corresponding enone. This intermediate is then reacted with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)PHENYL]-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(DIMETHYLAMINO)PHENYL]-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Shares the dimethylamino group but lacks the trifluoromethyl and pyrrolidine moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group and a methoxyphenyl group but differs in overall structure.
Uniqueness
N-[4-(DIMETHYLAMINO)PHENYL]-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H20F3N3O2 |
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Molecular Weight |
355.35 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-22(2)13-7-5-12(6-8-13)21-16(25)14-4-3-10-23(14)11-9-15(24)17(18,19)20/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,25)/b11-9+ |
InChI Key |
SVCTXNFNYVXOHF-PKNBQFBNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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